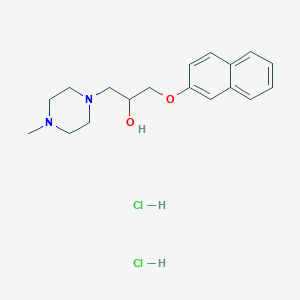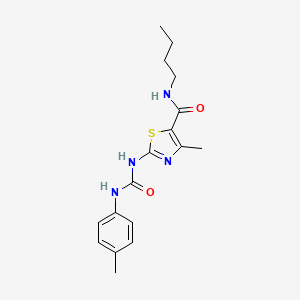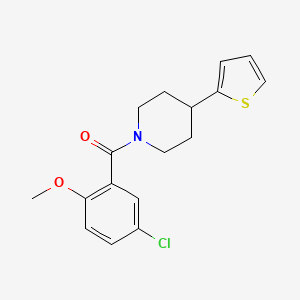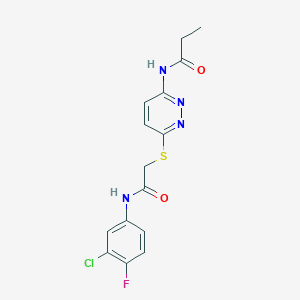
1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol dihydrochloride, also known as NPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPA is a selective antagonist of the dopamine D2 receptor, a key neurotransmitter in the brain that is involved in the regulation of movement, motivation, and reward.
Applications De Recherche Scientifique
Synthesis and Receptor Analysis
Research has focused on synthesizing derivatives of 1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol and analyzing their binding affinities to various receptors. For instance, Łażewska et al. (2019) synthesized a series of compounds to evaluate the role of the linker between the triazine moiety and an aromatic substituent for the human serotonin 5-HT6 receptor affinity. They found that specific modifications in the linker can significantly impact the compound's affinity for the 5-HT6 receptor, highlighting the compound's potential as a lead structure for developing new therapeutic agents targeting the 5-HT6 receptor (Łażewska et al., 2019).
Catalysis and Organic Synthesis
The compound and its derivatives have been explored for their roles in catalysis and organic synthesis. Pourghasemi Lati et al. (2018) developed a magnetic nanocatalyst incorporating a related piperazine structure for synthesizing 1-(benzothiazolylamino)phenylmethyl-2-naphthols. This catalyst demonstrated efficient catalytic activity, offering a sustainable and reusable option for synthesizing complex organic molecules under mild conditions (Pourghasemi Lati et al., 2018).
Synthesis of Bioactive Compounds
The synthesis of bioactive compounds leveraging structures similar to 1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol dihydrochloride has been a key area of research. Rautio et al. (2000) investigated novel esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) for enhanced topical drug delivery. By incorporating methylpiperazinylacyloxyalkyl derivatives, they achieved improved solubility and lipophilicity, suggesting the potential for developing more effective topical formulations (Rautio et al., 2000).
Fluorescent Imaging
Novel polymers with naphthalimide pendant groups, which include the piperazine moiety, have been synthesized for applications in fluorescent imaging. Tian et al. (2002) developed polymers capable of switching fluorescence on or off through the photo-induced electron transfer (PET) process, offering tools for creating positive or negative fluorescent patterned images in research and diagnostic applications (Tian et al., 2002).
Propriétés
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-naphthalen-2-yloxypropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2.2ClH/c1-19-8-10-20(11-9-19)13-17(21)14-22-18-7-6-15-4-2-3-5-16(15)12-18;;/h2-7,12,17,21H,8-11,13-14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFXUKOUKXBZEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(COC2=CC3=CC=CC=C3C=C2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-(2-naphthyloxy)propan-2-ol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2740702.png)
![Tert-butyl N-(2-formyl-7-oxaspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2740703.png)


![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2740710.png)
![(4-(Dimethylamino)phenyl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2740711.png)
![1-(4-bromophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2740713.png)


![2-[5-Fluoro-2-(oxan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2740719.png)
![Bicyclo[2.2.2]oct-2-ylacetic acid](/img/structure/B2740720.png)

![6-(4-Chlorophenyl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2740724.png)